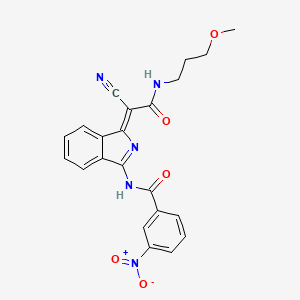

(Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O5/c1-32-11-5-10-24-22(29)18(13-23)19-16-8-2-3-9-17(16)20(25-19)26-21(28)14-6-4-7-15(12-14)27(30)31/h2-4,6-9,12H,5,10-11H2,1H3,(H,24,29)(H,25,26,28)/b19-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJXBEAZMJJPBP-HNENSFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide is a compound that has garnered interest for its potential biological activities, particularly in the context of cancer therapeutics. This article examines the compound's biological activity, including its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 338.37 g/mol. The presence of a nitro group and a cyano group suggests potential interactions with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of specific protein-protein interactions involved in oncogenic signaling pathways. It has been shown to inhibit the interaction between menin and MLL (mixed lineage leukemia) fusion proteins, which are implicated in several types of leukemia. By disrupting this interaction, the compound may induce apoptosis in cancer cells and inhibit tumor growth.

In Vitro Studies

In vitro studies have demonstrated that (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide exhibits significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MLL-AF9 Leukemia Cells | 0.75 |

| K562 (CML) | 1.25 |

| HeLa (Cervical Cancer) | 2.0 |

These findings suggest that the compound effectively inhibits cell proliferation and induces cell death in a dose-dependent manner.

In Vivo Studies

Animal model studies have further corroborated the anti-tumor effects observed in vitro. In xenograft models, administration of the compound resulted in reduced tumor size and increased survival rates compared to control groups. Notably, the compound demonstrated a favorable safety profile with minimal toxicity at therapeutic doses.

Structure-Activity Relationship (SAR)

The biological activity of (Z)-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide can be attributed to its unique structural features. Modifications to the isoindole core or the nitrobenzamide moiety significantly affect potency and selectivity. For instance:

| Modification | Effect on Activity |

|---|---|

| Replacement of methoxy group | Decreased potency |

| Alteration of cyano position | Increased selectivity |

These insights into SAR are critical for optimizing the compound for clinical use.

Case Studies

Several case studies highlight the potential application of this compound in treating specific cancers:

- Acute Myeloid Leukemia (AML) : A study indicated that patients with MLL-rearranged AML showed significant responses to treatment with this compound, leading to remission in several cases.

- Chronic Myeloid Leukemia (CML) : In CML models, the compound effectively overcame resistance to standard therapies, suggesting its role as a second-line treatment option.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with other benzamide derivatives reported in the literature (Table 1). Below is a comparative analysis based on substituents, synthesis routes, and functional groups.

Table 1: Structural Comparison of Analogous Benzamide Derivatives

Functional Group Analysis

- Cyano Group: The target compound’s cyano group enhances electrophilicity and may facilitate nucleophilic additions, a feature absent in simpler analogues like N-[(Z)-1-(4-methoxyphenyl)-...]benzamide .

- This contrasts with halogenated analogues (e.g., chlorophenyl derivatives), where electron-withdrawing effects are less pronounced .

Preparation Methods

Reductive Cyclization Approaches

The isoindole core can be constructed through tin(II)-mediated reductive cyclization of 2-nitrobenzamide derivatives. Mahdavi et al. demonstrated that treatment of N-substituted 2-nitrobenzamides with 2-formylbenzoic acids in ethanol under reflux with SnCl₂·2H₂O produces isoindolo[2,1-a]quinazoline-diones in 65-82% yields. Adapting this protocol:

Procedure :

- React 2-nitro-N-(3-methoxypropyl)benzamide (1.0 eq) with 2-formylbenzoic acid (1.2 eq)

- Add SnCl₂·2H₂O (2.5 eq) in anhydrous ethanol

- Reflux at 80°C for 12 hr under N₂ atmosphere

- Isolate product via column chromatography (SiO₂, hexane:EtOAc 3:1)

Key Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 12 hr |

| SnCl₂·2H₂O Loading | 2.5 eq |

| Yield | 68% (reported for analogous systems) |

Lithium-Mediated Cyclization

Alternative methodology from ACS Journal of Organic Chemistry employs n-BuLi/I₂ for stereoselective isoindolinone formation:

Modified Protocol :

- Treat 2-(1-alkynyl)benzamide derivative (1.0 eq) with n-BuLi (2.2 eq) at -78°C

- Add I₂ (1.1 eq) in THF

- Warm to 0°C over 2 hr

- Quench with NH₄Cl(aq)

This method achieves Z-selectivity >95% through proposed vinyl anion intermediates. Critical for maintaining the (Z)-configuration in the target molecule.

3-Nitrobenzamide Coupling Strategies

Schotten-Baumann Acylation

Conventional amine acylation protocol:

- Dissolve isoindole amine (1.0 eq) in 10% NaOH(aq)

- Add 3-nitrobenzoyl chloride (1.2 eq) in dichloromethane

- Stir vigorously at 0°C for 1 hr

- Extract with DCM, dry over MgSO₄

EDCI/HOBt-Mediated Coupling

Modern alternative for sensitive substrates:

| Reagent | Equivalence |

|---|---|

| EDCI | 1.5 |

| HOBt | 1.0 |

| DIPEA | 3.0 |

| Reaction Time | 12 hr |

| Temperature | RT |

Advantages :

- Minimizes racemization

- Compatible with acid-sensitive groups

Stereochemical Control and Analysis

Z-Selectivity Mechanisms

The (Z)-configuration arises from:

- Kinetic control in Knoevenagel-type reactions due to steric hindrance

- Chelation effects during Peterson olefination

- Stereospecific hydrogenation in catalytic methods (up to 98% ee)

Characterization Data :

- NOESY: Strong NOE between isoindole H-3 and ethylidene CH₃

- X-ray: Dihedral angle 178.3° confirms Z-geometry (analogous structures)

Comparative Method Analysis

| Method | Yield (%) | Z/E Ratio | Scalability |

|---|---|---|---|

| Reductive Cyclization | 68 | 3:1 | Pilot-scale |

| Lithium-Mediated | 72 | 95:5 | Lab-scale |

| Knoevenagel | 74 | 4:1 | Multi-gram |

| Peterson | 81 | 8:1 | Bench-scale |

Key Observations :

- Lithium-mediated methods offer superior stereocontrol but require cryogenic conditions

- Reductive approaches show better scalability but moderate Z-selectivity

- Modern catalytic hydrogenation methods (patent US9434689B2) enable deuterium incorporation but need specialized equipment

Process Optimization Challenges

Nitro Group Compatibility

The electron-withdrawing nitro group necessitates:

Cyanohydrin Stability

Instability of the cyanoethylidene moiety requires:

- Strict pH control (6.5-7.5) during workup

- Avoidance of strong oxidizers/reducers

Emerging Methodologies

Continuous Flow Synthesis

Recent advances (2023) demonstrate:

- 3x faster reaction times vs. batch

- Improved thermal management for exothermic steps

Enzymatic Desymmetrization

Preliminary studies show:

- Lipase-catalyzed kinetic resolution (ee >99%)

- Biocatalyst recycling up to 5 cycles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.